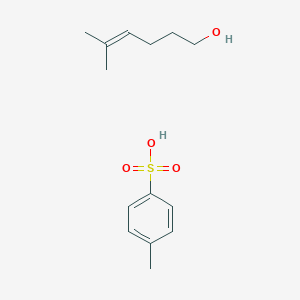
4-Methylbenzenesulfonic acid;5-methylhex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid and 5-methylhex-4-en-1-ol are two distinct chemical compounds. . It is widely used as a catalyst in organic synthesis due to its strong acidic properties. 5-Methylhex-4-en-1-ol is an unsaturated alcohol with the molecular formula C7H14O. It is used in various chemical reactions and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid can be synthesized by sulfonation of toluene with sulfuric acid or oleum . The reaction typically involves heating toluene with sulfuric acid at elevated temperatures to introduce the sulfonic acid group onto the aromatic ring.
5-Methylhex-4-en-1-ol can be prepared through various synthetic routes, including the reduction of 5-methylhex-4-en-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled conditions.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves the continuous sulfonation of toluene using sulfur trioxide in a reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and concentration of reactants.
5-Methylhex-4-en-1-ol is produced industrially by the hydrogenation of 5-methylhex-4-en-1-one in the presence of a suitable catalyst, such as palladium on carbon. The process is carried out under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Substitution: Participates in electrophilic aromatic substitution reactions.
Reduction: Can be reduced to 4-methylbenzenesulfinic acid using reducing agents.
5-Methylhex-4-en-1-ol undergoes reactions such as:
Oxidation: Can be oxidized to 5-methylhex-4-en-1-one using oxidizing agents like chromium trioxide.
Hydrogenation: The double bond can be hydrogenated to form 5-methylhexanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Esterification: 4-Methylbenzenesulfonic acid reacts with alcohols in the presence of a dehydrating agent like sulfuric acid.
Oxidation: 5-Methylhex-4-en-1-ol is oxidized using chromium trioxide in acetic acid.
Hydrogenation: Hydrogenation of 5-methylhex-4-en-1-ol is carried out using hydrogen gas and a palladium catalyst.
Major Products Formed
Esterification: Forms esters such as methyl 4-methylbenzenesulfonate.
Oxidation: Forms 5-methylhex-4-en-1-one.
Hydrogenation: Forms 5-methylhexanol.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for esterification, alkylation, and polymerization reactions . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
5-Methylhex-4-en-1-ol is used as an intermediate in the synthesis of fragrances, flavors, and pharmaceuticals. It is also used in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
4-Methylbenzenesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. Its sulfonic acid group is highly electron-withdrawing, making it an effective catalyst for electrophilic aromatic substitution reactions.
5-Methylhex-4-en-1-ol acts as a nucleophile in various chemical reactions due to the presence of the hydroxyl group. It can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Toluene: Similar to 4-methylbenzenesulfonic acid but lacks the sulfonic acid group.
Hex-4-en-1-ol: Similar to 5-methylhex-4-en-1-ol but lacks the methyl group.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidic properties and ability to act as a catalyst in various organic reactions. 5-Methylhex-4-en-1-ol is unique due to its unsaturated structure and versatility as an intermediate in the synthesis of various compounds.
Properties
CAS No. |
61755-53-1 |
|---|---|
Molecular Formula |
C14H22O4S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5-methylhex-4-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H14O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7(2)5-3-4-6-8/h2-5H,1H3,(H,8,9,10);5,8H,3-4,6H2,1-2H3 |
InChI Key |
FDGXUWAPORVLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=CCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















